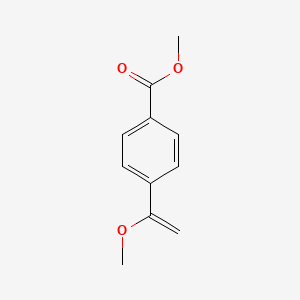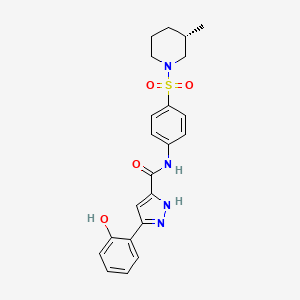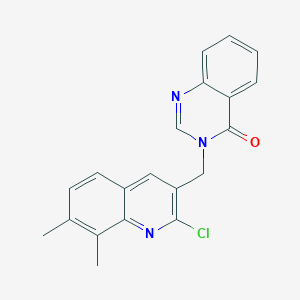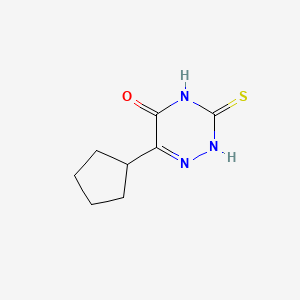![molecular formula C9H16S B13112373 Octahydro-2H-cyclopenta[b]thiepine CAS No. 62737-91-1](/img/structure/B13112373.png)
Octahydro-2H-cyclopenta[b]thiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2H-cyclopenta[b]thiepine: is a heterocyclic compound that features a sulfur atom within its ring structure. This compound is part of the broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-cyclopenta[b]thiepine typically involves the condensation of sulfur-containing compounds with cyclic alkenes. One common method includes the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions . This reaction forms the thiophene ring, which is then hydrogenated to produce the octahydro derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes utilize catalysts such as palladium or platinum to facilitate the hydrogenation of the thiophene ring under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-2H-cyclopenta[b]thiepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen-containing groups or to reduce double bonds within the ring structure.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which replace hydrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Saturated hydrocarbons
Substitution: Amino derivatives, halogenated compounds
Applications De Recherche Scientifique
Chemistry: In chemistry, octahydro-2H-cyclopenta[b]thiepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery .
Medicine: Medicinal chemists have explored this compound derivatives for their potential therapeutic properties. These compounds have shown promise in the treatment of diseases such as cancer and inflammation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of octahydro-2H-cyclopenta[b]thiepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Comparaison Avec Des Composés Similaires
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran
Comparison: Octahydro-2H-cyclopenta[b]thiepine is unique due to the presence of a sulfur atom in its ring structure, which imparts distinct chemical properties compared to its nitrogen- and oxygen-containing analogs, octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran . The sulfur atom can participate in different types of chemical reactions, such as oxidation and substitution, which are less common in its nitrogen- and oxygen-containing counterparts .
Propriétés
Numéro CAS |
62737-91-1 |
|---|---|
Formule moléculaire |
C9H16S |
Poids moléculaire |
156.29 g/mol |
Nom IUPAC |
3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]thiepine |
InChI |
InChI=1S/C9H16S/c1-2-7-10-9-6-3-5-8(9)4-1/h8-9H,1-7H2 |
Clé InChI |
DJQXBXCYKRUQIH-UHFFFAOYSA-N |
SMILES canonique |
C1CCSC2CCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



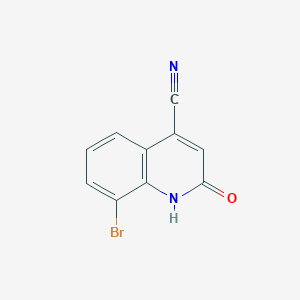

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)
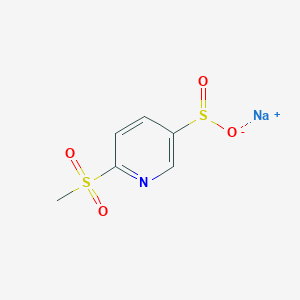
![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
